molecular formula C34H40N6O6 B601650 ethyl 3-(2-((4-(hexyloxycarbonylcarbamoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate CAS No. 1408238-40-3

ethyl 3-(2-((4-(hexyloxycarbonylcarbamoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate

Cat. No. B601650
M. Wt: 628.72
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US09086390B2

Procedure details

32 g of dabigatran etexilate were suspended in 320 mL of deionized water. 5.4 g of methanesulfonic acid were added. The reaction mixture was heated to 50° C. and stirred at this temperature for 72 hours. The resulting mixture was filtered, and the solid was dried under vacuum. The solid was purified by column chromatography, eluting with ethyl acetate:methanol (15:1 v/v) mixture. After solvent evaporation of the selected fractions containing the desired compound, 15 g of ethyl 3-{[(2-{[(4-{[({hexyloxy}carbonyl)amino]carbonyl}-phenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl](pyridin-2-yl)amino}propanoate were obtained.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Name
Quantity
320 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCCCCC[O:7][C:8](/[N:10]=[C:11](\N)/[C:12]1[CH:13]=[CH:14][C:15]([NH:18][CH2:19][C:20]2[N:28]([CH3:29])[C:27]3[CH:26]=[CH:25][C:24]([C:30]([N:32]([C:40]4[CH:41]=[CH:42][CH:43]=[CH:44][N:45]=4)[CH2:33][CH2:34][C:35]([O:37][CH2:38][CH3:39])=[O:36])=[O:31])=[CH:23][C:22]=3[N:21]=2)=[CH:16][CH:17]=1)=[O:9].CS(O)(=O)=O.[OH2:52]>>[CH2:14]([O:7][C:8]([NH:10][C:11]([C:12]1[CH:13]=[CH:14][C:15]([NH:18][CH2:19][C:20]2[N:28]([CH3:29])[C:27]3[CH:22]=[CH:23][C:24]([C:30]([N:32]([C:40]4[CH:41]=[CH:42][CH:43]=[CH:44][N:45]=4)[CH2:33][CH2:34][C:35]([O:37][CH2:38][CH3:39])=[O:36])=[O:31])=[CH:25][C:26]=3[N:21]=2)=[CH:16][CH:17]=1)=[O:52])=[O:9])[CH2:13][CH2:12][CH2:17][CH2:16][CH3:15]

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
CCCCCCOC(=O)/N=C(/C=1C=CC(=CC1)NCC2=NC=3C=C(C=CC3N2C)C(=O)N(CCC(=O)OCC)C=4C=CC=CN4)\N
Step Two
Name
Quantity
5.4 g
Type
reactant
Smiles
CS(=O)(=O)O
Step Three
Name
Quantity
320 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solid was dried under vacuum
CUSTOM
Type
CUSTOM
Details
The solid was purified by column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate:methanol (15:1 v/v) mixture
CUSTOM
Type
CUSTOM
Details
After solvent evaporation of the selected fractions
ADDITION
Type
ADDITION
Details
containing the desired compound

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(CCCCC)OC(=O)NC(=O)C1=CC=C(C=C1)NCC1=NC2=C(N1C)C=CC(=C2)C(=O)N(CCC(=O)OCC)C2=NC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.